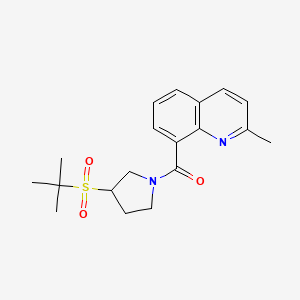

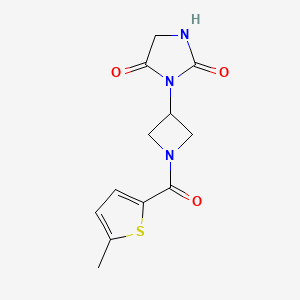

![molecular formula C20H26Cl3FN2O2 B2771938 1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 478785-05-6](/img/structure/B2771938.png)

1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of piperazine, which is a class of organic compounds that contain a core piperazine functional group . Piperazine derivatives have been found to exhibit significant effects on both allergic asthma and allergic itching . The compound “1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride” is likely to have similar properties and potential applications.

Synthesis Analysis

The synthesis of piperazine derivatives involves the design and creation of novel compounds for testing their in vivo anti-allergic activities . The target compounds are designed and synthesized by replacing part C of levocetirizine (a leading compound in the treatment of allergies) with sulfonamides . Part A is unchanged, and Part B is kept either two or three carbons long .Aplicaciones Científicas De Investigación

Dual Action Antidepressants

New classes of antidepressants with dual activity at 5-HT1A serotonin receptors and serotonin transporter have been developed. Compounds with high nanomolar affinity for both 5-HT1A receptor and 5-HT transporter were synthesized, showing potential as potent antidepressant agents due to their dual mechanism of action (Javier Díez Martínez et al., 2001).

Antimicrobial Activities

Novel 1,2,4-Triazole derivatives have been synthesized and shown to possess good or moderate activities against various microorganisms. The synthesis involves novel compounds that include structures related to "1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride," demonstrating their potential in antimicrobial applications (H. Bektaş et al., 2010).

Synthesis and Structure Assignment

The novel compound "2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione" was synthesized, with its structure assigned by various spectroscopic methods, illustrating the compound's potential for further pharmacological exploration (M. Wujec & R. Typek, 2023).

Serotonin-Selective Reuptake Inhibitors (SSRIs)

Synthesis of compounds modeled after the potent antidepressant fluoxetine, coupled with functionalized piperazines, aimed at selective serotonin reuptake inhibition (SSRIs) with a potentially improved adverse reaction profile. These compounds exhibit binding at the serotonin reuptake transporter (SERT), indicating their potential as SSRIs (J. Dorsey et al., 2004).

Asymmetric Synthesis of Anxiolytic Drugs

Efficient asymmetric synthesis of anxiolytic drugs has been reported, providing a straightforward method for producing compounds with potential anxiolytic properties. This synthesis demonstrates the pharmaceutical application of compounds related to "this compound" (A. Narsaiah & B. Nagaiah, 2010).

Mecanismo De Acción

Piperazine derivatives are often used in the treatment of allergies due to their higher affinity to H1 receptors than histamine . Histamine interacts with H1 receptors and causes allergies with exposure to excessive amounts of an allergen . Therefore, it’s likely that “1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride” acts in a similar manner.

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClFN2O2.2ClH/c21-17-3-1-16(2-4-17)14-26-15-20(25)13-23-9-11-24(12-10-23)19-7-5-18(22)6-8-19;;/h1-8,20,25H,9-15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRYUDUBVKNMTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COCC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl3FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2771855.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2771862.png)

![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2771866.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2771870.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2771871.png)

![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2771875.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771877.png)